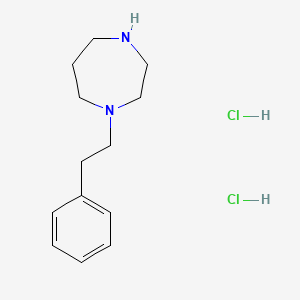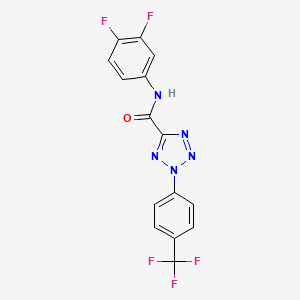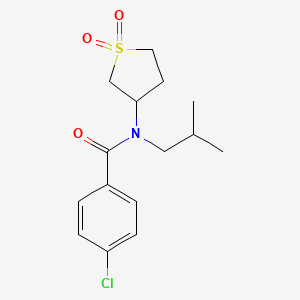
1-(4-Chlorobenzyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea, also known as CBP-307, is a novel small molecule inhibitor that has shown promising results in scientific research studies. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
科学的研究の応用
Corrosion Inhibition
1-(4-Chlorobenzyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea demonstrates significant potential in corrosion inhibition, particularly for mild steel in acidic environments. Studies show that compounds like this act as efficient inhibitors, reducing the corrosion rate by forming an adsorbed protective layer on the metal surface. The effectiveness of such inhibitors is influenced by factors like temperature and concentration, exhibiting higher efficiency with increasing inhibitor concentration and decreasing temperature. These inhibitors generally adhere to the Langmuir adsorption isotherm model, suggesting a strong and stable interaction with the metal surface (Bahrami & Hosseini, 2012).
Cancer Research
In the realm of cancer research, urea derivatives like this compound have shown promise as potential anti-cancer agents. These compounds can act as inhibitors in various biological processes crucial for cancer cell proliferation. For example, symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme regulated inhibitor, reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibiting cancer cell proliferation. This class of compounds has also been explored for their potential in translation initiation inhibition, which is a critical process in cancer progression (Denoyelle et al., 2012).
Polymerization Initiators
Urea derivatives are also significant in polymer science, particularly as initiators in the ring-opening polymerization of epoxides. Their structure, specifically the N-aryl-N′-pyridyl urea composition, plays a crucial role in their effectiveness as thermal latent initiators. The electron density on the aromatic ring of these ureas is a key factor in determining their efficiency. Such compounds enable controlled polymerization processes, which are vital for creating polymers with specific characteristics (Makiuchi et al., 2015).
Antimicrobial Activity
Incorporation of certain groups into urea structures can lead to compounds with antimicrobial properties. For instance, 4-Aminoazobenzene-derived silatranes bearing urea at the axial position exhibit modest antimicrobial activities. The presence of specific functional groups in these compounds can enhance their biological activity against various microbial strains, making them potential candidates for antimicrobial agent development (Singh et al., 2015).
Cytokinin Activity
Some urea derivatives exhibit cytokinin-like activity, which is crucial in plant growth and development. They can act as synthetic compounds regulating cell division and differentiation in plants. This property makes them useful in agricultural and horticultural applications, particularly in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-10-11-23(13-18)17-8-6-16(7-9-17)22-19(24)21-12-14-2-4-15(20)5-3-14/h2-9,18H,10-13H2,1H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUVNFMJJQOYKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2379800.png)
![3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2379803.png)

![2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2379806.png)
![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2379810.png)

![3-[1-(Carboxymethyl)cyclohexyl]propanoic acid](/img/structure/B2379813.png)

![(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2379817.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2379819.png)


